5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine
Overview
Description
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This specific compound features a pyrimidine ring substituted with a nonyl group at the 5-position and a 4-(nonyloxy)phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The nonyl group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction.
Etherification: The 4-(nonyloxy)phenyl group is attached to the 2-position of the pyrimidine ring via an etherification reaction, where a phenol derivative reacts with a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, potentially leading to hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine: Similar structure but with a pentyloxy group instead of a nonyloxy group.
5-Nonyl-2-(4-(hexyloxy)phenyl)pyrimidine: Features a hexyloxy group, differing in the length of the alkyl chain.
Uniqueness
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine is unique due to the specific combination of its substituents, which can influence its physical and chemical properties, making it suitable for particular applications that similar compounds may not be as effective for.
Properties
IUPAC Name |
2-(4-nonoxyphenyl)-5-nonylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-13-15-17-25-23-29-28(30-24-25)26-18-20-27(21-19-26)31-22-16-14-12-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWQZJAGFLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345367 | |
Record name | 5-Nonyl-2-[4-(nonyloxy)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99895-85-9 | |
Record name | 5-Nonyl-2-[4-(nonyloxy)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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